TUG-469
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TUG-469 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
TUG-469 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study the activation of free fatty acid receptor 1 and its downstream effects.
Biology: Investigated for its role in modulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin secretion.
Industry: Potential applications in the development of new drugs targeting free fatty acid receptor 1
Mechanism of Action
TUG-469 exerts its effects by selectively activating the free fatty acid receptor 1 (FFA1). This activation leads to the enhancement of glucose-stimulated insulin secretion from pancreatic β-cells. The molecular mechanism involves the coupling of FFA1 to the Gq protein, which activates the phospholipase C signaling pathway. This results in the mobilization of intracellular calcium and subsequent insulin secretion .
Comparison with Similar Compounds
Similar Compounds
GW9508: Another potent agonist of free fatty acid receptor 1, but TUG-469 has shown higher potency in vitro.
TUG-770: A highly potent free fatty acid receptor 1 agonist with similar applications in diabetes research
Uniqueness of this compound
This compound is unique due to its high selectivity for free fatty acid receptor 1 over free fatty acid receptor 4, making it a more targeted and effective compound for studying the specific effects of free fatty acid receptor 1 activation. Additionally, this compound has demonstrated significant improvements in glucose tolerance in pre-diabetic mouse models, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXKSLKGSSZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236109-67-3 | |
Record name | TUG-469 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUG-469 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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